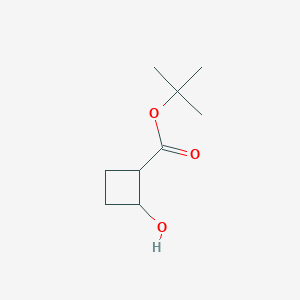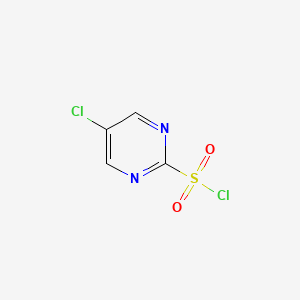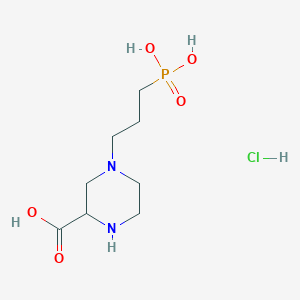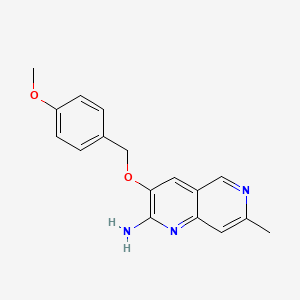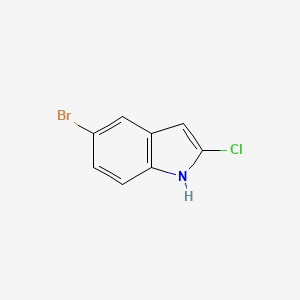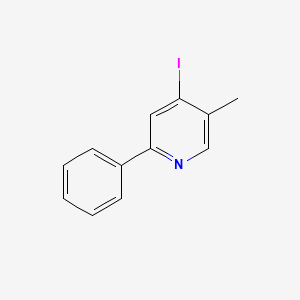
4-Iodo-5-methyl-2-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-5-methyl-2-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 5th position, and a phenyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-phenylpyridine typically involves the iodination of 5-methyl-2-phenylpyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-5-methyl-2-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
4-Iodo-5-methyl-2-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methyl-2-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites. The presence of the iodine atom can enhance the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
4-Iodo-2-phenylpyridine: Lacks the methyl group at the 5th position.
5-Methyl-2-phenylpyridine: Lacks the iodine atom at the 4th position.
4-Iodo-5-methylpyridine: Lacks the phenyl group at the 2nd position.
Uniqueness: 4-Iodo-5-methyl-2-phenylpyridine is unique due to the combined presence of the iodine atom, methyl group, and phenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H10IN |
|---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
4-iodo-5-methyl-2-phenylpyridine |
InChI |
InChI=1S/C12H10IN/c1-9-8-14-12(7-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
LKRXXYSJXSGCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1I)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


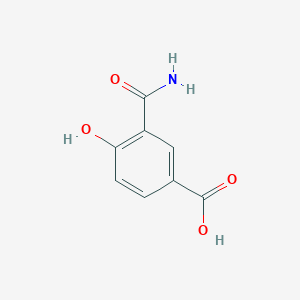
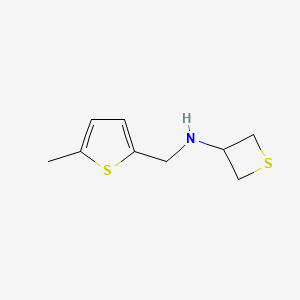
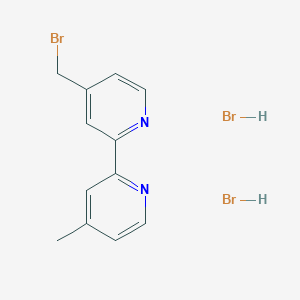


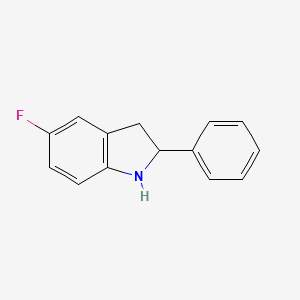
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
